molecular formula C18H23N3O2S B7563746 N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide

Cat. No. B7563746
M. Wt: 345.5 g/mol
InChI Key: YVUISOSCBRPNOA-UHFFFAOYSA-N
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Description

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide, also known as MTIP, is a compound that has gained attention in recent years due to its potential applications in scientific research. MTIP is a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in several important physiological processes.

Mechanism of Action

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide works by selectively blocking the M1 muscarinic acetylcholine receptor, which is involved in several important physiological processes, including learning and memory, attention, and sensory processing. By blocking this receptor, N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide can modulate these processes and potentially improve cognitive function.
Biochemical and Physiological Effects:
N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide has been shown to improve cognitive function in animal models of several neurological disorders, including Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects and to modulate the release of several neurotransmitters, including dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor, which allows for more precise modulation of cognitive processes. However, one limitation is the potential for off-target effects, as N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide may also interact with other muscarinic acetylcholine receptors.

Future Directions

There are several potential future directions for research involving N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of more selective M1 muscarinic acetylcholine receptor antagonists, which could improve the specificity and efficacy of N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide. Another potential direction is the investigation of N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide's effects on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the potential for N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide as a therapeutic agent in humans warrants further investigation.

Synthesis Methods

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-methoxybenzylamine with 1-benzyl-4-piperidone to form the intermediate compound N-(4-methoxybenzyl)-1-benzyl-4-piperidone. This intermediate is then reacted with thioamide to form N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide.

Scientific Research Applications

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide has been used in several scientific research applications, particularly in the field of neuroscience. The M1 muscarinic acetylcholine receptor has been implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide has been shown to improve cognitive function in animal models of these disorders, indicating its potential as a therapeutic agent.

properties

IUPAC Name

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-4-2-15(3-5-16)11-21-8-6-14(7-9-21)10-19-18(22)17-12-24-13-20-17/h2-5,12-14H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUISOSCBRPNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide

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